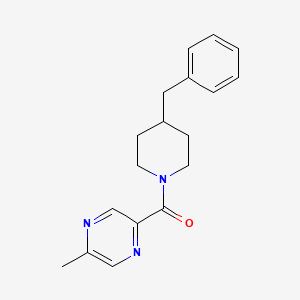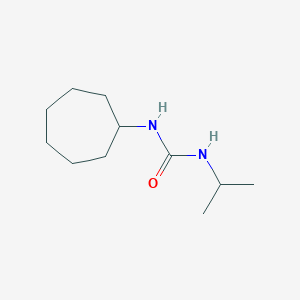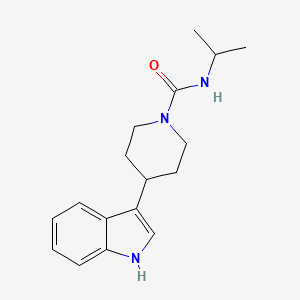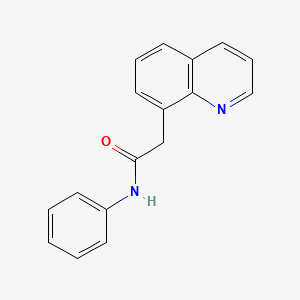
N,N,4,6,7-pentamethyl-1H-indole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N,4,6,7-pentamethyl-1H-indole-2-carboxamide, commonly known as PMIC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. PMIC is a synthetic indole derivative that has been found to exhibit a wide range of biochemical and physiological effects.
作用机制
The exact mechanism of action of PMIC is not fully understood. However, it has been proposed that the compound may exert its effects by interacting with cellular signaling pathways and enzymes. PMIC has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase, which are involved in various physiological processes. Additionally, PMIC has been found to modulate the expression of genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
PMIC has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. PMIC has also been found to inhibit the replication of certain viruses, such as hepatitis C virus and human immunodeficiency virus. Additionally, PMIC has been shown to have antioxidant and anti-inflammatory properties, which can be useful in the treatment of various diseases.
实验室实验的优点和局限性
PMIC has several advantages as a research tool. It is a synthetic compound, which means that it can be easily obtained and synthesized in large quantities. Additionally, PMIC has been found to be stable under a wide range of conditions, which makes it suitable for use in various experimental settings. However, there are also some limitations to using PMIC in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, PMIC has been found to exhibit some cytotoxicity at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on PMIC. One area of interest is the development of PMIC-based drugs for the treatment of cancer and viral infections. Additionally, further studies are needed to elucidate the mechanism of action of PMIC and to identify its molecular targets. Another area of interest is the use of PMIC as a fluorescent probe for the detection of metal ions in biological systems. Finally, more research is needed to investigate the potential of PMIC as an antioxidant and anti-inflammatory agent for the treatment of various diseases.
Conclusion:
In conclusion, PMIC is a synthetic indole derivative that has gained significant attention in scientific research due to its unique properties. It has been found to exhibit antitumor, antiviral, and antibacterial activities, as well as antioxidant and anti-inflammatory properties. PMIC has several advantages as a research tool, but there are also some limitations to using it in lab experiments. Future research on PMIC is needed to fully elucidate its mechanism of action and to identify its potential applications in various scientific fields.
合成方法
PMIC can be synthesized via a multistep process involving the reaction of 2-methylindole with chloroacetyl chloride, followed by the reaction of the resulting product with methylamine. The final product, PMIC, is obtained through the reaction of the intermediate product with acetic anhydride. This synthesis method has been well established in the literature and has been used by many researchers to obtain PMIC for their experiments.
科学研究应用
PMIC has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit antitumor, antiviral, and antibacterial activities, making it a promising candidate for the development of new drugs. PMIC has also been shown to have antioxidant and anti-inflammatory properties, which can be useful in the treatment of various diseases. Additionally, PMIC has been used as a fluorescent probe for the detection of metal ions in biological systems.
属性
IUPAC Name |
N,N,4,6,7-pentamethyl-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-8-6-9(2)11-7-12(14(17)16(4)5)15-13(11)10(8)3/h6-7,15H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLQGANWFBNPSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(NC2=C1C)C(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,4,6,7-pentamethyl-1H-indole-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(Ethylaminomethyl)benzo[f]chromen-3-one](/img/structure/B7474177.png)

![6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474188.png)







